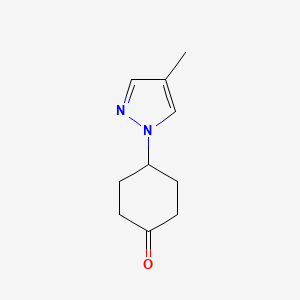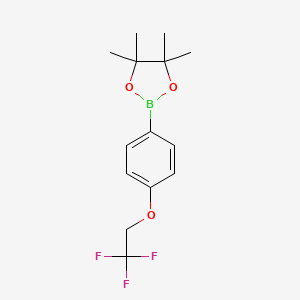
4,4,5,5-四甲基-2-(4-(2,2,2-三氟乙氧基)苯基)-1,3,2-二氧杂硼环己烷
描述
4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly known as TMB or TMBF and has been used in various fields, including organic chemistry, biochemistry, and medicinal chemistry.
科学研究应用
合成与化学性质
- 4,4,5,5-四甲基-1,3,2-二氧杂硼环己烷已被用于合成各种化学上重要的化合物。例如,已经报道了 2-巯基和 2-哌嗪基-(甲基苯基)-4,4,5,5-四甲基-[1,3,2]二氧杂硼环己烷的合成,表明它们在抑制凝血酶等丝氨酸蛋白酶中的作用 (Spencer 等,2002)。
- 这些二氧杂硼环己烷还被用于合成含硼芪类衍生物,可能可用于生产 LCD 技术的新材料,并作为神经退行性疾病的潜在治疗剂 (Das 等,2015)。
生物和医学应用
- 4,4,5,5-四甲基-1,3,2-二氧杂硼环己烷的 4-取代芘衍生物已被合成,对 H2O2 表现出敏感性和选择性,并成功应用于检测活细胞中的 H2O2 (Nie 等,2020)。
- 另一项研究探索了含硫有机硼化合物的电化学性质,包括 4,4,5,5-四甲基-2-苯硫烷基甲基-[1,3,2]二氧杂硼环己烷,揭示了它们较低的氧化电位和在阳极取代反应中的成功应用 (Tanigawa 等,2016)。
材料科学与纳米技术
- 在材料科学中,这些化合物已用于通过铃木-宫浦偶联聚合精确合成聚合物,如聚(3-己基噻吩),展示了它们在开发具有特定性质的材料中的用途 (Yokozawa 等,2011)。
- 它们还在由杂双功能聚芴结构单元制备增强亮度发射调谐纳米粒子中发挥作用,表明它们在先进纳米材料的开发中的应用 (Fischer 等,2013)。
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-5-7-11(8-6-10)19-9-14(16,17)18/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMASTXATFLPSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



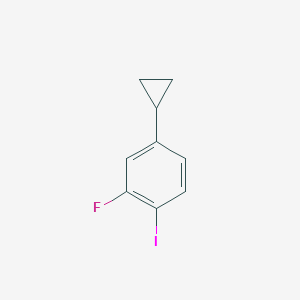

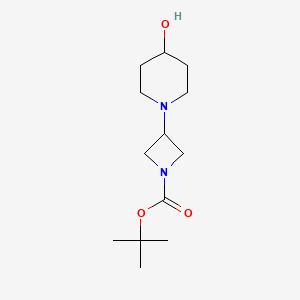

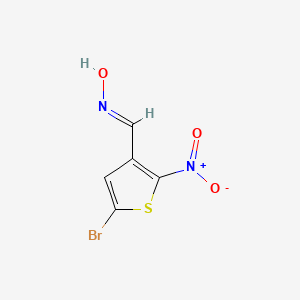

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1397962.png)

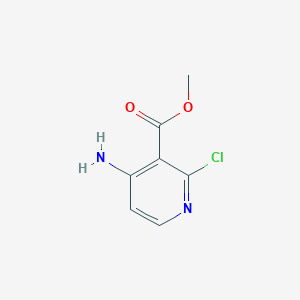
![tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B1397965.png)


